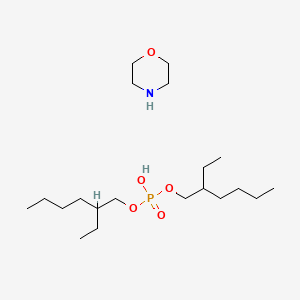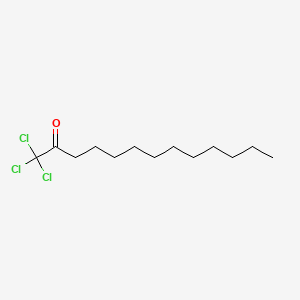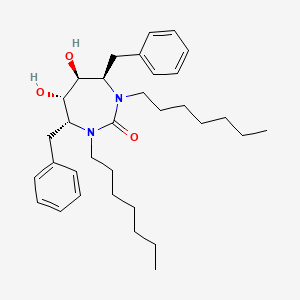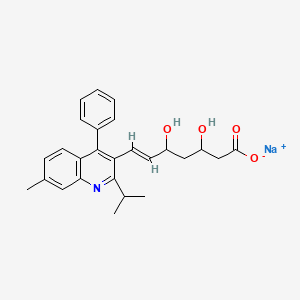
6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a heptenoic acid backbone, multiple hydroxyl groups, and a quinolinyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt typically involves multi-step organic reactions. The process begins with the preparation of the heptenoic acid backbone, followed by the introduction of hydroxyl groups and the quinolinyl moiety. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The quinolinyl moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the quinolinyl moiety may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and quinolinyl moiety allow it to form hydrogen bonds and π-π interactions with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Heptenoic acid derivatives: Compounds with similar heptenoic acid backbones but different functional groups.
Quinoline derivatives: Compounds with quinolinyl moieties but varying side chains and substituents.
Uniqueness
6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
121661-24-3 |
|---|---|
Molecular Formula |
C26H28NNaO4 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
sodium;(E)-3,5-dihydroxy-7-(7-methyl-4-phenyl-2-propan-2-ylquinolin-3-yl)hept-6-enoate |
InChI |
InChI=1S/C26H29NO4.Na/c1-16(2)26-22(12-10-19(28)14-20(29)15-24(30)31)25(18-7-5-4-6-8-18)21-11-9-17(3)13-23(21)27-26;/h4-13,16,19-20,28-29H,14-15H2,1-3H3,(H,30,31);/q;+1/p-1/b12-10+; |
InChI Key |
MTBFJPPBSIUDLN-VHPXAQPISA-M |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=C(C(=N2)C(C)C)/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=CC=C3.[Na+] |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=N2)C(C)C)C=CC(CC(CC(=O)[O-])O)O)C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


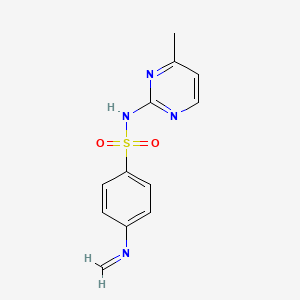
![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)




